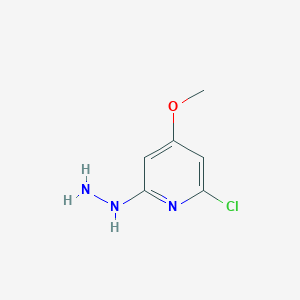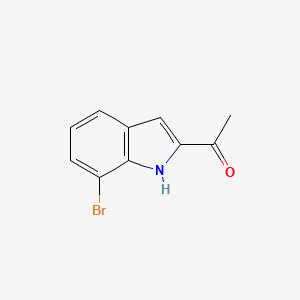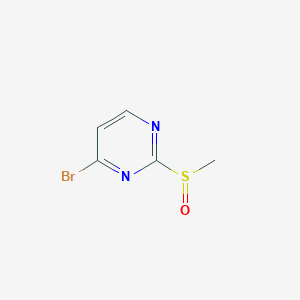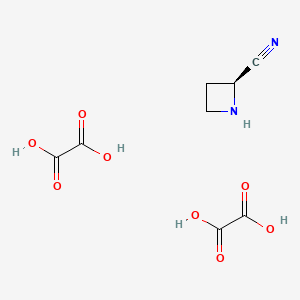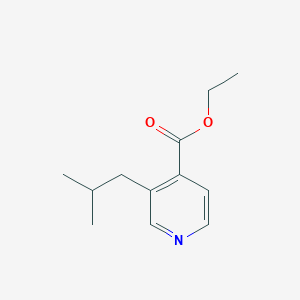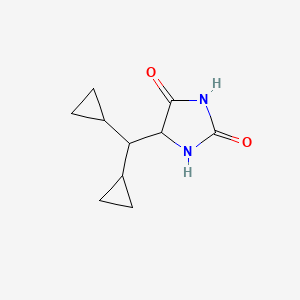
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with two ketone groups at positions 2 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of dicyclopropylmethylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4,5-trione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation: Imidazolidine-2,4,5-trione
Reduction: Imidazolidine-2,4-diol
Substitution: Various N-substituted imidazolidine derivatives
科学的研究の応用
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant and antibacterial agent.
Materials Science: It is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
作用機序
The mechanism of action of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to voltage-gated sodium channels, thereby modulating their activity and reducing neuronal excitability . This mechanism is particularly relevant in the context of its anticonvulsant properties.
類似化合物との比較
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in medicinal chemistry as a hydantoin derivative.
Imidazolidine-2,4-dione: A simpler analog that serves as a building block for various derivatives.
Uniqueness
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
5-(dicyclopropylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c13-9-8(11-10(14)12-9)7(5-1-2-5)6-3-4-6/h5-8H,1-4H2,(H2,11,12,13,14) |
InChIキー |
XLNUZMKHOVTEIQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2CC2)C3C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



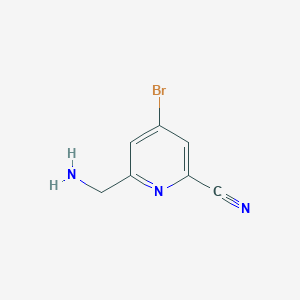
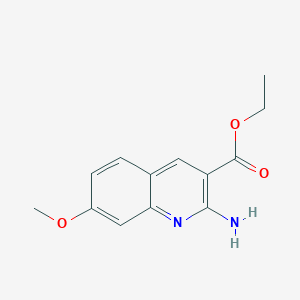
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13671292.png)
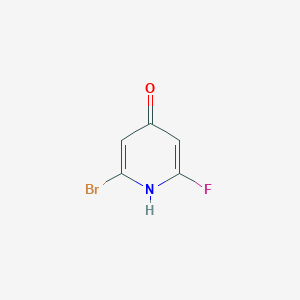
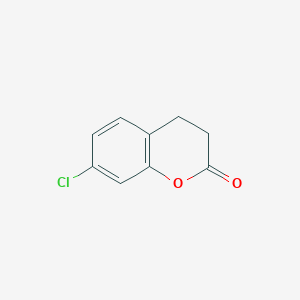

![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
![N-[9-[(2R,4S,5S)-4-Amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13671324.png)
